molecular formula C8H10F3NO3 B2452859 6-Oxo-1-(2,2,2-trifluoroethyl)piperidine-3-carboxylic acid CAS No. 1247988-25-5

6-Oxo-1-(2,2,2-trifluoroethyl)piperidine-3-carboxylic acid

Cat. No.: B2452859
CAS No.: 1247988-25-5
M. Wt: 225.167
InChI Key: QFWVBVSTSRCUNQ-UHFFFAOYSA-N
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Description

6-Oxo-1-(2,2,2-trifluoroethyl)piperidine-3-carboxylic acid is a chemical compound with the molecular formula C8H10F3NO3. It is a piperidine derivative, which means it contains a six-membered ring with one nitrogen atom. The presence of the trifluoroethyl group and the oxo group makes this compound particularly interesting for various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Oxo-1-(2,2,2-trifluoroethyl)piperidine-3-carboxylic acid typically involves the reaction of piperidine derivatives with trifluoroacetic acid and other reagents. One common method includes the following steps:

    Starting Material: Begin with a piperidine derivative.

    Reaction with Trifluoroacetic Acid: The piperidine derivative is reacted with trifluoroacetic acid under controlled conditions to introduce the trifluoroethyl group.

    Oxidation: The resulting compound is then oxidized to introduce the oxo group at the desired position.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

6-Oxo-1-(2,2,2-trifluoroethyl)piperidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: Further oxidation can modify the oxo group or other parts of the molecule.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used for reduction reactions.

    Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.

Scientific Research Applications

6-Oxo-1-(2,2,2-trifluoroethyl)piperidine-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 6-Oxo-1-(2,2,2-trifluoroethyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    1-(2,2,2-Trifluoroethyl)piperidine-3-carboxylic acid: Similar structure but lacks the oxo group.

    6-Methyl-2-oxo-5-phenyl-1-(2,2,2-trifluoroethyl)piperidine-3-aminium: Contains additional methyl and phenyl groups.

Uniqueness

6-Oxo-1-(2,2,2-trifluoroethyl)piperidine-3-carboxylic acid is unique due to the presence of both the trifluoroethyl and oxo groups, which confer distinct chemical and biological properties. These groups can enhance the compound’s stability, reactivity, and binding affinity, making it valuable for various applications.

Properties

IUPAC Name

6-oxo-1-(2,2,2-trifluoroethyl)piperidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F3NO3/c9-8(10,11)4-12-3-5(7(14)15)1-2-6(12)13/h5H,1-4H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFWVBVSTSRCUNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(CC1C(=O)O)CC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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